
923950-08-7
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Overview
Description
The compound with the CAS number 923950-08-7 is known as Dulaglutide. Dulaglutide is a glucagon-like peptide-1 receptor agonist, which is used primarily in the treatment of type 2 diabetes mellitus. It is a long-acting analog of glucagon-like peptide-1, designed to improve glycemic control in adults with type 2 diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dulaglutide is synthesized using recombinant DNA technology. The process involves the expression of the peptide in a suitable host, followed by purification and chemical modification to achieve the desired structure. The peptide is covalently linked to an Fc fragment of human immunoglobulin G4 to extend its half-life .
Industrial Production Methods: The industrial production of Dulaglutide involves large-scale fermentation processes using genetically modified microorganisms. The fermentation broth is then subjected to multiple purification steps, including chromatography and filtration, to isolate the peptide. The final product is formulated into a stable injectable solution .
Chemical Reactions Analysis
Types of Reactions: Dulaglutide undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized at methionine residues.
Reduction: Reduction reactions can occur at disulfide bonds within the peptide structure.
Substitution: Amino acid residues within the peptide can undergo substitution reactions under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Amino acid derivatives or other nucleophiles.
Major Products Formed:
Oxidation: Oxidized peptide with modified methionine residues.
Reduction: Reduced peptide with cleaved disulfide bonds.
Substitution: Peptide with substituted amino acid residues.
Scientific Research Applications
Dulaglutide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its effects on cellular signaling pathways and metabolic processes.
Medicine: Extensively studied for its therapeutic potential in managing type 2 diabetes and reducing cardiovascular risk factors.
Industry: Utilized in the development of long-acting peptide therapeutics and drug delivery systems
Mechanism of Action
Dulaglutide exerts its effects by binding to glucagon-like peptide-1 receptors on pancreatic beta cells. This binding activates the receptor, leading to an increase in intracellular cyclic adenosine monophosphate levels. The elevated cyclic adenosine monophosphate levels stimulate insulin secretion and inhibit glucagon release, resulting in improved glycemic control. Additionally, Dulaglutide slows gastric emptying and reduces appetite, contributing to its therapeutic effects .
Comparison with Similar Compounds
Exenatide: Another glucagon-like peptide-1 receptor agonist used in the treatment of type 2 diabetes.
Liraglutide: A long-acting glucagon-like peptide-1 receptor agonist with similar therapeutic applications.
Semaglutide: A newer glucagon-like peptide-1 receptor agonist with an extended half-life and improved efficacy.
Comparison: Dulaglutide is unique among glucagon-like peptide-1 receptor agonists due to its extended half-life, which allows for once-weekly dosing. This extended half-life is achieved through the covalent linkage of the peptide to an Fc fragment of human immunoglobulin G4. Compared to Exenatide and Liraglutide, Dulaglutide offers improved patient compliance due to its less frequent dosing schedule. Semaglutide, while also long-acting, has shown slightly higher efficacy in clinical trials but requires more frequent dosing .
Biological Activity
Dulaglutide, identified by the CAS number 923950-08-7, is a glucagon-like peptide-1 (GLP-1) receptor agonist primarily used in the treatment of type 2 diabetes mellitus (T2DM). Its biological activity is characterized by several mechanisms that enhance insulin secretion, inhibit glucagon release, and promote weight loss. This article delves into the biological activity of dulaglutide, supported by research findings, case studies, and data tables.
Dulaglutide mimics the effects of endogenous GLP-1, which plays a crucial role in glucose metabolism. The primary mechanisms include:
- Insulin Secretion : Dulaglutide enhances glucose-dependent insulin secretion from pancreatic β-cells. Upon binding to the GLP-1 receptor, it stimulates intracellular signaling pathways that increase cAMP levels, leading to enhanced insulin granule exocytosis .
- Glucagon Suppression : It inhibits glucagon secretion from α-cells in the pancreas, reducing hepatic glucose production and contributing to lower blood glucose levels .
- Gastric Emptying : Dulaglutide slows gastric emptying, which helps reduce postprandial glucose spikes .
- Weight Loss : By promoting satiety and reducing appetite, dulaglutide aids in weight management for T2DM patients .
Pharmacokinetics
Dulaglutide demonstrates a prolonged half-life due to its resistance to DPP-IV degradation. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Mean Time to Peak Plasma Concentration | 12 hours post-dose |
Half-Life | Approximately 5 days |
Bioavailability | Approximately 65% |
Clinical Efficacy
Numerous clinical trials have evaluated the efficacy of dulaglutide in managing T2DM. A meta-analysis summarized findings from five pivotal studies:
The results indicate a dose-dependent reduction in HbA1c levels and significant weight loss compared to placebo groups.
Case Studies
Case Study 1 : A 54-year-old male with poorly controlled T2DM was treated with dulaglutide (1 mg weekly). Over six months, his HbA1c decreased from 9.2% to 6.8%, and he lost 4 kg without significant adverse effects.
Case Study 2 : A cohort study involving 200 patients showed that those treated with dulaglutide had a higher adherence rate (85%) compared to those on traditional therapies (insulin glargine), which had an adherence rate of only 65% .
Safety Profile
While dulaglutide is generally well-tolerated, it is associated with some adverse effects:
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 923950-08-7, and how can reproducibility be ensured?
Methodological guidance:
- Prioritize peer-reviewed protocols from journals like Beilstein Journal of Organic Chemistry, emphasizing detailed experimental sections (e.g., reaction conditions, purification steps). Include characterization data (NMR, HPLC) for key intermediates and final products .
- Validate reproducibility by cross-referencing spectral data with published benchmarks and adhering to strict purity criteria (>95% by analytical HPLC) .
Q. What analytical techniques are recommended for characterizing this compound’s structural and physicochemical properties?
Methodological guidance:
- Combine spectroscopic methods (e.g., 1H/13C NMR, FT-IR) with chromatographic analysis (HPLC-MS) for structural confirmation. For physicochemical properties, employ DSC (differential scanning calorimetry) for thermal stability and UV-Vis for solubility profiling .
- Document instrument calibration protocols and include raw data in supplementary materials to enable independent verification .
Q. How can preliminary biological activity studies for this compound be designed to minimize bias?
Methodological guidance:
- Use blinded, randomized in vitro assays with positive/negative controls (e.g., dose-response curves in cell lines). Validate results through triplicate experiments and statistical analysis (e.g., ANOVA with post-hoc Tukey tests) .
- Align with ethical frameworks for biochemical research, ensuring proper handling of biological materials and transparency in data reporting .
Advanced Research Questions
Q. How can contradictory spectral data for this compound’s polymorphic forms be resolved?
Methodological guidance:
- Conduct variable-temperature XRD and solid-state NMR to differentiate polymorphs. Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solvent residues, hydration states) .
- Revisit synthetic protocols to isolate pure forms and validate findings against computational crystallography models (e.g., DFT-based lattice energy predictions) .
Q. What computational strategies are effective in modeling this compound’s reaction mechanisms?
Methodological guidance:
- Use density functional theory (DFT) to map potential energy surfaces for key reactions (e.g., cyclization, catalysis). Validate with kinetic isotope effect (KIE) studies or in situ spectroscopic monitoring (e.g., ReactIR) .
- Cross-reference computational results with experimental kinetic data (e.g., Eyring plots) to refine transition-state models .
Q. How can researchers address discrepancies in reported bioactivity data for this compound derivatives?
Methodological guidance:
- Perform meta-analyses of published datasets using PRISMA guidelines to identify methodological heterogeneity (e.g., assay types, cell lines). Apply funnel plots to assess publication bias .
- Design follow-up studies with standardized protocols (e.g., OECD guidelines for cytotoxicity) and orthogonal assays (e.g., SPR for binding affinity) to reconcile contradictions .
Q. Methodological Frameworks
Q. How to align this compound research with theoretical frameworks in organic chemistry?
Methodological guidance:
- Ground hypotheses in established theories (e.g., frontier molecular orbital theory for reactivity studies). Use conceptual frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure mechanistic inquiries .
- Justify methodological choices (e.g., solvent selection, catalyst loading) through literature-based rationale, citing precedents in analogous systems .
Q. What strategies optimize experimental design for high-throughput screening of this compound analogs?
Methodological guidance:
- Implement factorial design (e.g., Box-Behnken) to minimize runs while maximizing variable coverage. Use robotic liquid handlers for precision and include Z’-factor validation to ensure assay robustness .
- Apply cheminformatics tools (e.g., KNIME, MOE) for structure-activity relationship (SAR) analysis and prioritize analogs with favorable ADMET profiles .
Q. Data Analysis & Validation
Q. How should researchers statistically validate anomalous results in this compound studies?
Q. What are best practices for curating and sharing datasets on this compound?
Methodological guidance:
- Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) using repositories like ChemRxiv or Zenodo. Include metadata such as instrument parameters, raw spectra, and processing scripts .
- Use standardized formats (e.g., JCAMP-DX for spectra) and cross-link datasets to publications via DOIs .
Properties
CAS No. |
923950-08-7 |
---|---|
Molecular Formula |
C149H221N37O49 |
Molecular Weight |
3314.6 g/mol |
IUPAC Name |
(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[2-(carboxymethylamino)-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C149H221N37O49/c1-16-76(10)121(147(233)164-79(13)126(212)172-103(58-85-61-155-90-34-24-23-33-88(85)90)137(223)174-99(54-73(4)5)138(224)183-119(74(6)7)145(231)171-91(35-25-27-51-150)128(214)159-64-110(195)156-63-109(194)157-67-118(208)209)185-139(225)101(55-82-29-19-17-20-30-82)175-134(220)97(45-50-116(204)205)168-131(217)92(36-26-28-52-151)166-125(211)78(12)162-124(210)77(11)163-130(216)94(41-46-108(153)193)167-132(218)95(43-48-114(200)201)169-133(219)96(44-49-115(202)203)170-135(221)98(53-72(2)3)173-136(222)100(57-84-37-39-87(192)40-38-84)176-142(228)105(68-187)179-144(230)107(70-189)180-146(232)120(75(8)9)184-141(227)104(60-117(206)207)177-143(229)106(69-188)181-149(235)123(81(15)191)186-140(226)102(56-83-31-21-18-22-32-83)178-148(234)122(80(14)190)182-112(197)66-160-129(215)93(42-47-113(198)199)165-111(196)65-158-127(213)89(152)59-86-62-154-71-161-86/h17-24,29-34,37-40,61-62,71-81,89,91-107,119-123,155,187-192H,16,25-28,35-36,41-60,63-70,150-152H2,1-15H3,(H2,153,193)(H,154,161)(H,156,195)(H,157,194)(H,158,213)(H,159,214)(H,160,215)(H,162,210)(H,163,216)(H,164,233)(H,165,196)(H,166,211)(H,167,218)(H,168,217)(H,169,219)(H,170,221)(H,171,231)(H,172,212)(H,173,222)(H,174,223)(H,175,220)(H,176,228)(H,177,229)(H,178,234)(H,179,230)(H,180,232)(H,181,235)(H,182,197)(H,183,224)(H,184,227)(H,185,225)(H,186,226)(H,198,199)(H,200,201)(H,202,203)(H,204,205)(H,206,207)(H,208,209)/t76-,77-,78-,79-,80+,81+,89-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,119-,120-,121-,122-,123-/m0/s1 |
InChI Key |
HPNPLWNTQBSMAJ-FBXRENMFSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC6=CNC=N6)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC6=CNC=N6)N |
Key on ui application |
Dulaglutide is indicated as an adjunct to diet and exercise to improve glycemic control in adults with type 2 diabetes mellitus. |
boiling_point |
N/A |
melting_point |
N/A |
storage |
-20°C |
Origin of Product |
United States |
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